molecular formula C10H14N2O2 B8707493 N-tert-butyl-4-nitroaniline CAS No. 4138-38-9

N-tert-butyl-4-nitroaniline

Cat. No.: B8707493
CAS No.: 4138-38-9
M. Wt: 194.23 g/mol
InChI Key: UTMISJPMGAMQPR-UHFFFAOYSA-N
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Description

N-tert-butyl-4-nitroaniline, also known as 4-tert-Butyl-2-nitroaniline, is an organic compound with the molecular formula C10H14N2O2. This compound is characterized by the presence of a nitro group (-NO2) attached to a benzene ring, which is further substituted with a tert-butyl group (-C(CH3)3). It is commonly used in various chemical reactions and has applications in different fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-tert-butyl-4-nitroaniline typically involves the nitration of tert-butylbenzene followed by the reduction of the nitro group. One common method includes:

    Nitration: Tert-butylbenzene is nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the para position relative to the tert-butyl group.

    Reduction: The nitro group is then reduced to an amine using reducing agents such as iron powder and hydrochloric acid or catalytic hydrogenation.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient mixing and temperature control. The nitration and reduction steps are optimized for large-scale production, often using automated systems to monitor and control reaction parameters.

Chemical Reactions Analysis

Types of Reactions

N-tert-butyl-4-nitroaniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form nitroso derivatives.

    Reduction: The nitro group can be reduced to an amine group.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Common reducing agents include iron powder with hydrochloric acid or catalytic hydrogenation using palladium on carbon (Pd/C).

    Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine (Br2) or sulfuric acid (H2SO4).

Major Products Formed

    Oxidation: Formation of nitroso derivatives.

    Reduction: Formation of 4-tert-Butylaniline.

    Substitution: Formation of various substituted derivatives depending on the electrophile used.

Scientific Research Applications

N-tert-butyl-4-nitroaniline has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.

    Biology: Employed in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.

    Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.

    Industry: Utilized in the production of agrochemicals, polymers, and specialty chemicals.

Mechanism of Action

The mechanism of action of N-tert-butyl-4-nitroaniline involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. These interactions can affect enzyme activity, protein function, and cellular pathways, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-tert-Butylaniline: Similar structure but lacks the nitro group.

    4-Nitroaniline: Similar structure but lacks the tert-butyl group.

    2,4-Dinitroaniline: Contains two nitro groups but lacks the tert-butyl group.

Uniqueness

N-tert-butyl-4-nitroaniline is unique due to the presence of both the tert-butyl and nitro groups, which confer distinct chemical and physical properties. This combination allows for specific reactivity and applications that are not observed in similar compounds.

Properties

CAS No.

4138-38-9

Molecular Formula

C10H14N2O2

Molecular Weight

194.23 g/mol

IUPAC Name

N-tert-butyl-4-nitroaniline

InChI

InChI=1S/C10H14N2O2/c1-10(2,3)11-8-4-6-9(7-5-8)12(13)14/h4-7,11H,1-3H3

InChI Key

UTMISJPMGAMQPR-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)NC1=CC=C(C=C1)[N+](=O)[O-]

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A solution of 1-fluoro-4-nitro-benzene (1 g, 7.1 mmol) and tert-butylamine (1.5 g, 21 mmol) in DMSO (5 mL) was stirred at 75° C. overnight. The mixture was poured into water (10 L) and extracted with EtOAc (7 mL×3). The combined organic layers were washed with water, brine, dried over Na2SO4 and concentrated under vacuum to dryness. The residue was purified by column chromatography on silica gel (petroleum ether/ethyl acetate 30:1) to afford N-tert-butyl-4-nitroaniline (1 g, 73%). 1H NMR (CDCl3, 400 MHz) δ 8.03-8.00 (m, 2H), 6.61-6.57 (m, 2H), 4.67 (brs, 1H), 1.42 (s, 9H).
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10 L
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Synthesis routes and methods II

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